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molecular formula C19H20ClNO4 B1532635 ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate CAS No. 1035404-19-3

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Cat. No. B1532635
M. Wt: 361.8 g/mol
InChI Key: RMVRWHKAUBKLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779161B2

Procedure details

To a suspension of potassium tert-butoxide (88 g) in toluene (1000 mL) is added a solution of ethyl-N-[2-[2-(4-chlorophenoxy)phenyl]acetyl]-N-methylglycinate (250 g) in toluene (1000 mL), under nitrogen at 15-25° C. and the mixture is maintained for 12-15 hours at 25-30° C. Water (3000 mL) is added and the mass is maintained for 1-2 hours at 0-5° C. Organic and aqueous layers are separated and the organic layer is washed with water (1000 mL). Aqueous layers are combined and washed with ethyl acetate (2000 mL). The pH of combined aqueous layers is adjusted to 2-2.5 by addition of aqueous HCl (100 mL) at 0-5° C. The solid is collected by filtration and washed with water (200 mL), then is dried to afford the crude title compound. The crude compound is further purified by heating at reflux a solution of crude 3-(2-(4-chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione in toluene (3600 mL) for 30-60 minutes, followed by cooling to room temperature. Solid that forms is collected by filtration, washed with hexane (500 mL), and dried to afford a purified title compound. Yield: 130 g. Purity by HPLC: 99.48%.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C([O:9][C:10](=O)[CH2:11][N:12]([C:14](=[O:30])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1)[CH3:13])C.O>C1(C)C=CC=CC=1>[Cl:29][C:26]1[CH:27]=[CH:28][C:23]([O:22][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH:15]2[C:10](=[O:9])[CH2:11][N:12]([CH3:13])[C:14]2=[O:30])=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)OC(CN(C)C(CC1=C(C=CC=C1)OC1=CC=C(C=C1)Cl)=O)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
3000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mass is maintained for 1-2 hours at 0-5° C
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Organic and aqueous layers are separated
WASH
Type
WASH
Details
the organic layer is washed with water (1000 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (2000 mL)
ADDITION
Type
ADDITION
Details
The pH of combined aqueous layers is adjusted to 2-2.5 by addition of aqueous HCl (100 mL) at 0-5° C
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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